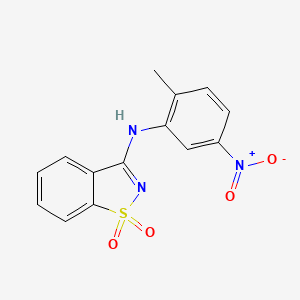

![molecular formula C17H21N3OS B5562519 3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)

3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves strategic molecular design to enhance certain properties such as aqueous solubility and oral absorption. For instance, the insertion of a piperazine unit instead of a methylene chain in similar structures has shown marked improvements in solubility and bioavailability (Shibuya et al., 2018). This approach can be adapted for the synthesis of "3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine," considering the structural similarities.

Aplicaciones Científicas De Investigación

Electrochemical and Quantum Chemical Studies

One of the scientific research applications of benzimidazole derivatives, which share a structural similarity with the compound , is in corrosion inhibition for steel. A study by Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid solution. The derivatives demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors. The study utilized various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, supported by quantum chemical calculations to elucidate the mechanism of action (Yadav et al., 2016).

Anti-Inflammatory and Antimicrobial Activity

Another area of research involves the synthesis and characterization of imidazole derivatives for their potential anti-inflammatory and antimicrobial activities. Ahmed et al. (2017) synthesized novel imidazole compounds, evaluating their in-vitro anti-inflammatory activity using HRBC membrane stabilization method and in-vivo activity by carrageenan-induced rat paw edema model. Some compounds showed considerable anti-inflammatory activity, highlighting the potential therapeutic applications of these derivatives (Ahmed et al., 2017).

Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This study underscores the potential of imidazole derivatives in treating tuberculosis, especially in cases involving drug-resistant strains, by exploring different linker moieties to enhance efficacy (Lv et al., 2017).

Synthesis of Novel Derivatives

The synthesis of novel imidazole derivatives with potential for various applications is a significant area of research. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction, extending the approach to benzo analogues. This synthetic pathway opens avenues for creating a wide range of imidazole-based compounds with diverse potential applications (Shevchuk et al., 2012).

Propiedades

IUPAC Name |

[3-(1-methylimidazol-2-yl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-19-11-9-18-16(19)13-6-5-10-20(12-13)17(21)14-7-3-4-8-15(14)22-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNHVNPLNSDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)